1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile
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Overview
Description
1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile is a complex organic compound that belongs to the class of flavonoids . Flavonoids are known for their diverse biological activities and are commonly found in various plants . This compound is characterized by its multiple hydroxyl groups and a unique cyclopentene ring structure.
Preparation Methods
The synthesis of 1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile involves several steps. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific reaction conditions and the reagents used . For example, oxidation reactions may lead to the formation of quinones, while reduction reactions may result in the formation of alcohols .
Scientific Research Applications
1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the reactivity and stability of flavonoids . In biology, it is investigated for its potential antioxidant and anti-inflammatory properties . In medicine, it is explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases . In industry, it is used in the development of natural products and dietary supplements .
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation . The hydroxyl groups in the compound play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative damage . Additionally, it may inhibit the activity of pro-inflammatory enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile stands out due to its unique cyclopentene ring structure and multiple hydroxyl groups . Similar compounds include mangiferin and other flavonoids, which also possess antioxidant and anti-inflammatory properties . the specific arrangement of functional groups in this compound may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C18H27NO11 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxycyclopent-2-ene-1-carbonitrile |
InChI |
InChI=1S/C18H27NO11/c1-7-10(21)12(23)14(25)16(27-7)28-8-2-3-18(4-8,6-19)30-17-15(26)13(24)11(22)9(5-20)29-17/h2-3,7-17,20-26H,4-5H2,1H3 |
InChI Key |
WSDAOKMCDDRLAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(C=C2)(C#N)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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